molecular formula C9H8O4 B1456579 Methyl 3-(5-formylfuran-2-yl)prop-2-enoate CAS No. 94719-60-5

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate

Cat. No.: B1456579
CAS No.: 94719-60-5
M. Wt: 180.16 g/mol
InChI Key: FFLWSNRTEOHONR-UHFFFAOYSA-N
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Description

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H8O4 This compound is characterized by the presence of a furan ring substituted with a formyl group and an acrylic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-formylfuran-2-yl)prop-2-enoate typically involves the esterification of 3-(5-formyl-2-furanyl)-2-propenoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(5-carboxy-2-furanyl)-2-propenoic acid, methyl ester.

    Reduction: 3-(5-hydroxymethyl-2-furanyl)-2-propenoic acid, methyl ester.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(5-formylfuran-2-yl)prop-2-enoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophiles, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(2-furanyl)-, methyl ester: Lacks the formyl group, resulting in different reactivity and properties.

    2-Propenoic acid, 3-(5-methyl-2-furanyl)-, methyl ester: Contains a methyl group instead of a formyl group, affecting its chemical behavior.

Uniqueness

The presence of the formyl group in Methyl 3-(5-formylfuran-2-yl)prop-2-enoate makes it unique compared to its analogs. This functional group imparts distinct reactivity, allowing for specific chemical transformations and interactions that are not possible with other similar compounds.

Properties

CAS No.

94719-60-5

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

methyl 3-(5-formylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C9H8O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-6H,1H3

InChI Key

FFLWSNRTEOHONR-UHFFFAOYSA-N

SMILES

COC(=O)C=CC1=CC=C(O1)C=O

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C=O

Origin of Product

United States

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